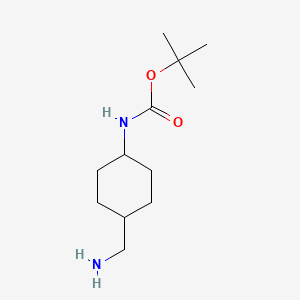

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

Übersicht

Beschreibung

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate: is an organic compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate typically involves the reaction of trans-4-(aminomethyl)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The tert-butyl carbamate group undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Reaction with amines :

In the presence of triethylamine, the tert-butyl group can be displaced by nucleophiles like pyrrolidine, forming secondary amines. This is critical in synthesizing substituted cyclohexylamine derivatives .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pyrrolidine | THF, triethylamine, 70°C | N-(trans-4-(aminomethyl)cyclohexyl)pyrrolidine | 85% |

| Benzylamine | DMF, DIEA, 60°C | N-(trans-4-(aminomethyl)cyclohexyl)benzylamine | 78% |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to regenerate the free amine:

-

Trifluoroacetic acid (TFA) : Cleaves the Boc group at room temperature, yielding trans-4-(aminomethyl)cyclohexylamine .

-

Hydrochloric acid (HCl) : In dioxane, HCl removes the Boc group at elevated temperatures (70°C), forming the hydrochloride salt .

Coupling Reactions

The deprotected amine participates in amide bond formation:

-

With carboxylic acids : Using coupling agents like HCTU/HOBt, the amine reacts with acids (e.g., 3,4,5-trimethoxybenzoic acid) to form stable amides .

Cycloaddition and Rearrangement Reactions

The compound’s cyclohexyl scaffold enables participation in cycloadditions:

-

[4 + 2] Cycloaddition : Reacts with dienophiles like maleic anhydride to form bicyclic structures under thermal conditions.

-

Acid-catalyzed rearrangements : Converts O-4-tert-butylcyclohexyl derivatives into fused-ring systems, useful in natural product synthesis.

Example :

Yield : 65%.

Alkylation and Arylation

The aminomethyl group facilitates alkylation/arylation via reductive amination or palladium catalysis:

-

Reductive amination : Reacts with aldehydes (e.g., benzaldehyde) and NaBH₃CN to form secondary amines .

-

Suzuki coupling : With aryl halides (e.g., 4-bromotoluene), forms biaryl derivatives in the presence of Pd(PPh₃)₄.

Enzyme-Targeted Modifications

The carbamate group forms covalent bonds with enzyme active sites:

-

Serine protease inhibition : Irreversibly inhibits trypsin-like proteases by carbamoylating the catalytic serine residue.

-

Kinase binding : Modulates ATP-binding pockets in kinases (e.g., EGFR), enhancing selectivity in inhibitor design .

Comparative Reactivity with Analogues

The trans-configuration of the aminomethyl group confers distinct reactivity compared to cis-analogues:

Key Research Findings

-

The compound’s Boc group enhances solubility in nonpolar solvents (logP = 2.1), facilitating reactions in THF or dichloromethane .

-

Its trans-cyclohexyl backbone reduces conformational flexibility, improving binding affinity to biological targets.

-

Stability studies show no degradation under neutral conditions (pH 7, 25°C) for >6 months .

Wissenschaftliche Forschungsanwendungen

Tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a chemical compound with applications in pharmaceutical development, polymer chemistry, agricultural chemicals, cosmetic formulations, and research and development .

Scientific Research Applications

- Pharmaceutical Development this compound is a key intermediate in synthesizing various pharmaceuticals, particularly for drugs targeting specific biological pathways . Tert-butyl carbamate derivatives serve as intermediates in creating biologically active compounds. For instance, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is an intermediate in synthesizing Biotin, a crucial vitamin for metabolic processes. Additionally, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is essential for producing omisertinib, a cancer treatment medication. A prodrug of tranexamic acid, 1-(ethoxycarbonyl)oxyethyl trans-4-(aminomethyl)-cyclohexanecarboxylate, has shown improved oral bioavailability in human patients and is effective in reducing menstrual blood loss in women with menorrhagia .

- Polymer Chemistry It is used in formulating specialty polymers, enhancing properties like flexibility and thermal stability, which are crucial for applications in coatings and adhesives .

- Agricultural Chemicals The compound can be integrated into agrochemicals, improving the efficacy of pesticides and herbicides by enhancing their stability and absorption in plants .

- Cosmetic Formulations It is used in personal care products as a stabilizer or emulsifier, improving the texture and performance of creams and lotions .

- Research and Development As a versatile building block, it is employed in various research projects to explore new chemical reactions and develop innovative materials . The practical synthesis and resolution of enantiomers of trans-tert-butyl-2-aminocyclopentylcarbamate highlight its potential as a scaffold for chiral ligands and modified backbones for peptide nucleic acids, which are important in biochemistry and molecular biology.

Wirkmechanismus

The mechanism of action of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This stability is crucial in multi-step organic synthesis where selective protection and deprotection of functional groups are required .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate

- tert-Butyl (4-aminocyclohexyl)carbamate

- tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)methylcarbamate

Uniqueness: tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is unique due to its trans-configuration , which imparts specific steric and electronic properties. This configuration can influence the reactivity and selectivity of the compound in various chemical reactions .

Biologische Aktivität

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a compound with significant biological activity and potential applications in medicinal chemistry. This article examines its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a cyclohexyl structure that features an aminomethyl substituent. Its molecular formula is , indicating the presence of both carbamate and amine functional groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The carbamate moiety can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction can influence critical biochemical pathways, making it valuable in drug design and therapeutic applications.

Applications in Drug Development

-

Enzyme Inhibition :

- The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to coagulation and other physiological processes. Its structural similarity to known pharmacological agents suggests that it may be effective in modulating enzyme activities relevant to disease states.

- Prodrug Design :

-

Peptide Synthesis :

- It is utilized as a protecting group for amines during peptide synthesis, facilitating the modification of peptides and proteins for various biological studies.

Case Studies

-

Anticoagulant Potential :

Research indicates that this compound exhibits significant biological activity as an inhibitor of enzymes involved in coagulation processes. Preliminary studies have shown promising results regarding its binding affinity to these targets, suggesting potential therapeutic applications in anticoagulation therapy. -

Synthesis and Functionalization :

The synthesis of this compound involves several steps, including the formation of the carbamate from corresponding amines and acids. This process allows for the exploration of various derivatives that may enhance its biological activity or selectivity.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQFOBONHIXDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373207 | |

| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177583-27-6, 1184918-37-3 | |

| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.